molecular formula C17H23N3O2S B267502 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Katalognummer B267502
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: JLJKUGFVBMYTKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound is a highly selective inhibitor of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling.

Wirkmechanismus

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide selectively inhibits BTK, a protein kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide have been studied extensively in preclinical models. The compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide as a research tool is its high selectivity for BTK. This allows researchers to study the specific role of BTK in cancer development and progression. However, one limitation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide. One area of interest is the development of combination therapies that incorporate 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide with other cancer treatments, such as immune checkpoint inhibitors. Another potential direction is the investigation of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in other types of cancer, beyond B-cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide and its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps, including the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenyl isothiocyanate with 3-methylbutan-1-amine to form the corresponding thiourea intermediate. The intermediate is then subjected to a coupling reaction with 4-bromobutyric acid to produce the final product.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide has been the subject of several scientific studies, primarily focused on its potential as a cancer treatment. Preclinical studies have shown that the compound can inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide in patients with various types of cancer.

Eigenschaften

Produktname

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

Molekularformel

C17H23N3O2S

Molekulargewicht

333.5 g/mol

IUPAC-Name

3-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)

InChI-Schlüssel

JLJKUGFVBMYTKI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Kanonische SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.